![molecular formula C18H17ClFN3O3 B4766874 N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4766874.png)
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea
説明
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, also known as TAK-901, is a small molecule inhibitor that targets the cell cycle checkpoint kinase 1 (Chk1). The inhibition of Chk1 has been shown to sensitize cancer cells to DNA-damaging agents, making TAK-901 a promising candidate for cancer treatment. In
作用機序
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea inhibits Chk1, a checkpoint kinase that plays a key role in the DNA damage response pathway. Chk1 is activated in response to DNA damage, and it phosphorylates downstream targets to arrest the cell cycle and allow for DNA repair. Inhibition of Chk1 prevents the cell cycle arrest, leading to increased sensitivity to DNA-damaging agents and ultimately cell death.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to induce DNA damage, as evidenced by increased phosphorylation of H2AX, a marker of DNA damage. N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea also induces apoptosis in cancer cells, as shown by increased cleavage of PARP and caspase-3. In addition, N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea is its ability to sensitize cancer cells to DNA-damaging agents, which may increase the efficacy of existing cancer treatments. However, one limitation is that N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea may have off-target effects, as Chk1 is involved in multiple cellular processes. In addition, N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea may have limited efficacy in tumors with low Chk1 expression.
将来の方向性
There are several future directions for N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea research. One area of interest is the development of biomarkers to identify patients who are most likely to benefit from N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea treatment. Another area of interest is the investigation of combination therapies that include N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea and other targeted agents. Finally, further preclinical and clinical studies are needed to determine the safety and efficacy of N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in human cancer patients.
In conclusion, N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea is a promising small molecule inhibitor that targets Chk1 and sensitizes cancer cells to DNA-damaging agents. While there are limitations to its use, N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has the potential to improve the efficacy of existing cancer treatments and may be a valuable addition to the oncologist's toolkit. Further research is needed to fully understand the mechanisms of action and potential clinical applications of N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been extensively studied for its potential as a cancer treatment. In preclinical studies, N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, in a variety of cancer cell lines. N-(4-chloro-2-fluorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea has also been shown to inhibit tumor growth in mouse xenograft models of ovarian, lung, and colon cancer.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c19-13-3-6-16(15(20)11-13)22-18(25)21-14-4-1-12(2-5-14)17(24)23-7-9-26-10-8-23/h1-6,11H,7-10H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPGGKHIXXBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[4-(morpholin-4-ylcarbonyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4766802.png)
![N-(2,4-difluorophenyl)-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4766809.png)
![N-[4-(cyclopentyloxy)phenyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766816.png)
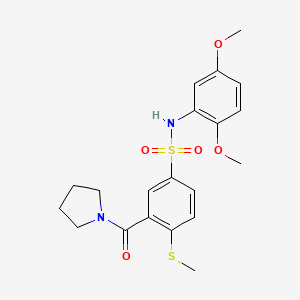
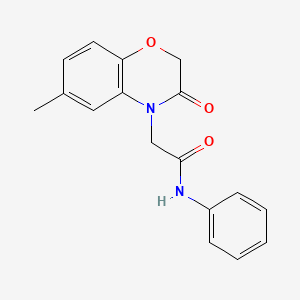
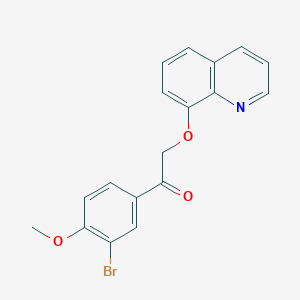

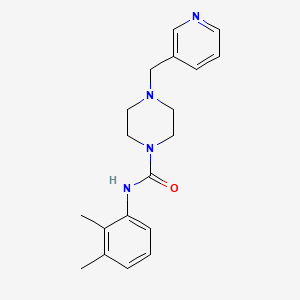
![2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4766847.png)
![2-[2-(3-chlorophenoxy)propanoyl]-N-(4-ethoxyphenyl)hydrazinecarboxamide](/img/structure/B4766860.png)
![N-(3-methoxypropyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4766870.png)
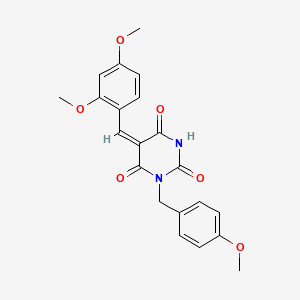
![3-[1-(4-methylbenzyl)-1H-indol-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4766885.png)
![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B4766904.png)